molecular formula C11H14BrF B13540842 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene

1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene

Cat. No.: B13540842
M. Wt: 245.13 g/mol
InChI Key: FZRUGECDGZHWQR-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene typically involves the following steps:

    Bromination of 2,2-dimethylpropylbenzene: This step involves the bromination of 2,2-dimethylpropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(3-Bromo-2,2-dimethylpropyl)benzene.

    Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride to introduce the fluorine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

  • 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene
  • 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
  • 1-(3-Bromo-2,2-dimethylpropyl)naphthalene

Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the 2,2-dimethylpropyl group also adds steric hindrance, affecting its interactions with other molecules.

Properties

Molecular Formula

C11H14BrF

Molecular Weight

245.13 g/mol

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)-3-fluorobenzene

InChI

InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3

InChI Key

FZRUGECDGZHWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)CBr

Origin of Product

United States

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